molecular formula C11H14BrNO2 B1423136 Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate CAS No. 1184523-18-9

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate

Cat. No.: B1423136
CAS No.: 1184523-18-9
M. Wt: 272.14 g/mol
InChI Key: WRLSMSOTHBWPSM-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate (CAS 1184523-18-9) is a brominated aromatic ester compound with a molecular formula of C 11 H 14 BrNO 2 and a molecular weight of 272.14 g/mol . It is characterized by a propanoate backbone esterified with a methyl group and substituted at the alpha position with both a 4-bromophenyl ring and a methylamino group, a structure represented by the SMILES notation CC(NC)(C1=CC=C(Br)C=C1)C(OC)=O . This specific structure, particularly the bromine atom and the methylamino group, provides distinct steric and electronic properties that make it a valuable intermediate in synthetic organic chemistry for the construction of more complex molecules . Researchers value this compound for its potential application as a key synthetic precursor. The bromine on the phenyl ring is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . Concurrently, the methylamino group can participate in a variety of amine-specific reactions, including salt formation, acylation, or reductive amination, allowing for further functionalization . These reactive handles make it a versatile building block in medicinal chemistry for the synthesis and exploration of novel bioactive compounds, as well as in materials science for the development of specialty chemicals . The supplied product has a minimum purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLSMSOTHBWPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184523-18-9
Record name methyl 2-(4-bromophenyl)-2-(methylamino)propanoate
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Biological Activity

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated phenyl ring, which enhances its reactivity and interaction with biological targets. The presence of the methylamino group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom and the ester functional group play crucial roles in its reactivity:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting effects relevant to neurological disorders.
  • Enzyme Interaction : It has been suggested that the compound may act as an inhibitor of certain enzymes, which could be vital in metabolic pathways or disease processes.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against certain bacterial strains. Its structural characteristics allow it to disrupt bacterial growth by inhibiting essential enzymatic functions.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assays : MTT assays conducted on various cancer cell lines revealed that the compound displays moderate cytotoxicity, with IC50 values indicating effective inhibition of cell growth. These findings suggest potential as a lead compound in anticancer drug development .
  • Binding Affinity Studies : Binding studies using molecular modeling techniques have shown that this compound has a high affinity for certain receptors involved in neurotransmission, which may explain its potential neurological effects .

Data Table: Summary of Biological Activities

Biological Activity Observed Effects Reference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityModerate inhibition of cancer cell lines
Receptor BindingHigh affinity for neurotransmitter receptors

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that lead to the development of pharmaceuticals and agrochemicals. The compound's reactivity is enhanced by the presence of the bromine atom and the ester functional group, making it a versatile building block in organic chemistry .

Biological Research

Biochemical Probes
In biological studies, this compound is investigated for its potential effects on various biological systems. It acts as a biochemical probe to study enzyme-catalyzed reactions and can be used in assays to understand metabolic pathways .

Antimicrobial Activity
A case study assessed the antimicrobial efficacy of this compound, revealing that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential use in developing new antimicrobial agents .

Medicinal Applications

Therapeutic Properties
Research has explored the therapeutic potential of this compound as a precursor in drug development. Its structural characteristics may contribute to its efficacy against certain diseases, including cancer .

Cytotoxicity Studies
In vitro studies on cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxicity. The presence of the bromine atom was critical in enhancing potency against cancer cells, indicating potential applications in oncology .

Industrial Applications

Production of Specialty Chemicals
this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use as a building block in manufacturing polymers and resins .

Case Studies

Study Focus Findings
Antimicrobial EfficacyExhibited MIC comparable to standard antibiotics, indicating potential for new antimicrobial agents.
Cytotoxicity AnalysisDemonstrated significant cytotoxicity against cancer cell lines; bromine enhances potency.
Enzyme-Catalyzed ReactionsUsed as a substrate in biochemical assays to study metabolic pathways.

Comparison with Similar Compounds

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS RN: 154825-97-5)

  • Structural Difference: Replaces the methylamino group with a methyl group.
  • Physicochemical Properties: Lower solubility in polar solvents due to the absence of an amino group. Applications: Primarily used as a non-polar intermediate in polymer and material science .

Ethyl 2-(4-bromophenyl)-2-methylpropanoate (CAS RN: 32454-36-7)

  • Structural Difference : Ethyl ester instead of methyl ester.
  • Lipophilicity: Increased logP value (estimated +0.5) due to the ethyl group, improving membrane permeability .

Boc-4-bromo-D-phenylalanine Methyl Ester (Catalog#: 1011CW)

  • Structural Difference: Features a Boc-protected amino group and a phenylalanine backbone.
  • Impact :
    • Synthetic Utility : The Boc group provides stability during peptide synthesis but requires acidic deprotection.
    • Stereochemistry : The D-configuration influences biological activity, making it relevant in enantioselective drug design .

Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate (CAS: 1803566-66-6)

  • Structural Difference: Nitro group at the 2-position of the bromophenyl ring and a methylated amino group.
  • Impact: Electronic Effects: The nitro group is electron-withdrawing, reducing the aromatic ring’s electron density and altering reactivity in electrophilic substitutions. Applications: Potential use in explosives or dyes due to nitro functionality .

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

  • Structural Difference : Carboxylic acid instead of methyl ester and an ethyl substituent on the phenyl ring.
  • Impact :
    • Acidity : The carboxylic acid (pKa ~4.5) enables salt formation, enhancing water solubility.
    • Crystal Packing : Forms hydrogen-bonded dimers in the solid state, influencing crystallinity and formulation stability .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups logP (Predicted) Applications
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate C₁₁H₁₄BrNO₂ Methylamino, methyl ester 2.1 Pharmaceutical intermediates
Methyl 2-(4-bromophenyl)-2-methylpropanoate C₁₁H₁₃BrO₂ Methyl, methyl ester 3.0 Polymer synthesis
Ethyl 2-(4-bromophenyl)-2-methylpropanoate C₁₂H₁₅BrO₂ Ethyl ester 3.5 Agrochemicals
Boc-4-bromo-D-phenylalanine methyl ester C₁₆H₂₂BrNO₄ Boc-protected amino, methyl ester 2.8 Peptide synthesis
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ Carboxylic acid, ethylphenyl 2.5 Crystal engineering

Key Research Findings

Synthetic Accessibility: this compound can be synthesized via amination of bromophenyl precursors, as demonstrated in analogous ester syntheses (e.g., methyl 2-(4-bromophenyl)acetate, 99% yield via thionyl chloride esterification) .

Biological Relevance: The methylamino group enhances interactions with biological targets, as seen in related compounds like imazamethabenz-methyl (a herbicide with similar ester and aromatic motifs) .

Preparation Methods

Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid

  • Starting material: 2-methyl-2-phenylpropanoic acid is the primary substrate, readily prepared from benzene, methacrylic acid, and aluminum chloride as described by Prijs (1952).

  • Bromination: The selective bromination of 2-methyl-2-phenylpropanoic acid is performed in an aqueous medium, which can be acidic, neutral, or alkaline. This aqueous bromination avoids the use of toxic halogenated solvents like carbon tetrachloride, making the process more environmentally friendly and suitable for industrial scale.

  • Reaction conditions: Bromine is added slowly to a mixture of 2-methyl-2-phenylpropanoic acid and water, with pH maintained around neutral (pH ~7) by dropwise addition of sodium carbonate or sodium bicarbonate. The reaction temperature is controlled between 25–35°C. One to two equivalents of bromine per equivalent of substrate are sufficient for complete bromination; less than one equivalent leads to incomplete reaction.

  • Isolation: After completion, the reaction mixture is acidified (pH 1–2) with hydrochloric acid, and the product is extracted with an organic solvent such as dichloromethane. The organic layer is dried and concentrated. The crude product is then purified by suspension in solvents like hexanes or heptanes and filtration, yielding 2-(4-bromophenyl)-2-methylpropanoic acid with purity >98%.

  • Selectivity: This bromination method yields predominantly the 4-bromo isomer with minimal formation of the 3-bromo isomer (~1–2%).

Conversion to Methyl 2-(4-bromophenyl)-2-methylpropanoate

  • Esterification: The purified 2-(4-bromophenyl)-2-methylpropanoic acid is dissolved in toluene and treated with methanol and sulfuric acid at 63–67°C for about 16 hours to form the methyl ester.

  • Workup: The reaction mixture is cooled and washed sequentially with water, sodium carbonate solution, and sodium chloride solution to remove impurities and residual acid.

  • Purification: The organic phase is concentrated under reduced pressure to yield methyl 2-(4-bromophenyl)-2-methylpropanoate with approximately 79% yield and >99% purity.

Methylation of the Benzylic Carbon to Form Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate

  • Methylation: Methylation of the benzylic carbon is performed by reacting the methyl ester with methyl iodide in the presence of sodium hydride in tetrahydrofuran (THF). This step introduces the methylamino group.

  • Reaction specifics: Approximately 2.4 equivalents of methyl iodide are used relative to the substrate to ensure complete methylation.

  • Purification: The product is isolated by standard organic workup and purification techniques to yield this compound in high purity.

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Bromination 2-methyl-2-phenylpropanoic acid, Br2, Na2CO3 25–35 ~81 98.5 Aqueous medium, pH ~7, selective 4-bromo isomer
Esterification 2-(4-bromophenyl)-2-methylpropanoic acid, MeOH, H2SO4 63–67 79 99.2 Toluene solvent, 16 h reaction time
Benzylic methylation Methyl iodide, NaH, THF Ambient High 2.4 eq methyl iodide, methylamino group formed
  • The aqueous bromination method represents a significant improvement over earlier methods that used toxic solvents and expensive reagents like trimethyl chlorosilane and methyl iodide for initial steps.

  • The selective bromination in water-based media under controlled pH avoids formation of multiple isomers and reduces purification complexity.

  • The process is scalable, with documented batch reactions involving hundreds of kilograms of substrate and reagents, demonstrating industrial feasibility.

  • The esterification and methylation steps are well-established organic transformations, optimized for high yield and purity.

  • The entire synthetic sequence provides a practical route to this compound, an important intermediate for pharmaceutical applications such as fexofenadine synthesis.

The preparation of this compound involves a selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium, followed by esterification and benzylic methylation. The aqueous bromination step is notable for its selectivity, environmental friendliness, and industrial scalability. Subsequent esterification and methylation steps yield the target compound in high purity and yield, making this method authoritative and suitable for commercial production.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate
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Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate

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